molecular formula C14H23NO5S B4480919 Bis(2-hydroxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine

Bis(2-hydroxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine

Cat. No.: B4480919
M. Wt: 317.40 g/mol
InChI Key: KDPFJXUCMWFEOZ-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine is an organic compound with the molecular formula C14H23NO5S and a molecular weight of 317.4011 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with a propoxy group and a methyl group. The compound also contains two hydroxyethyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine can be achieved through a multi-step process involving the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with diethanolamine under basic conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-hydroxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl groups can form hydrogen bonds with target molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl)sulfide
  • Bis(2-hydroxyethyl)amine
  • Bis(2-hydroxyethyl)ether

Uniqueness

Bis(2-hydroxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine is unique due to the presence of the 3-methyl-4-propoxyphenyl group attached to the sulfonyl moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)-3-methyl-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5S/c1-3-10-20-14-5-4-13(11-12(14)2)21(18,19)15(6-8-16)7-9-17/h4-5,11,16-17H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPFJXUCMWFEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(2-hydroxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine
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Bis(2-hydroxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine
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Bis(2-hydroxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine
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Reactant of Route 6
Bis(2-hydroxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine

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